

3-Allyl-5-ethoxy-4-methoxybenzaldehyde chemical properties

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Compound of Interest

3-Allyl-5-ethoxy-4methoxybenzaldehyde

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An In-depth Technical Guide to 3-Allyl-5-ethoxy-4-methoxybenzaldehyde

Disclaimer: Publicly available information on "**3-Allyl-5-ethoxy-4-methoxybenzaldehyde**" is scarce. The structural isomer, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, appears in some chemical supplier databases, although with conflicting information. This guide synthesizes the available data for the likely intended compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, and supplements it with information from structurally related compounds to provide a comprehensive overview for research and development purposes.

Chemical Properties and Identification

3-Allyl-4-ethoxy-5-methoxybenzaldehyde is an aromatic aldehyde with potential applications in the fragrance, flavor, and pharmaceutical industries. Its chemical structure incorporates an allyl group, an ethoxy group, and a methoxy group on the benzaldehyde core, which contribute to its reactivity and potential biological activity.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde. Data is compiled from supplier information and extrapolated from related compounds.



Property	Value	Source/Comment
Molecular Formula	C13H16O3	[1]
Molecular Weight	220.27 g/mol	[1]
CAS Number	872183-27-2	[1]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.12 g/cm ³	[1]
Melting Point	Not determined	
Boiling Point	Not determined	_
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and acetone	[1]
Purity	95% (as per supplier)	[1]

Spectral Data

No specific spectral data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is publicly available. However, based on the analysis of similar compounds such as 3-ethoxy-4-methoxybenzaldehyde and other substituted benzaldehydes, the expected spectral characteristics are outlined below.[2][3][4][5][6]



Technique	Expected Features	
¹ H NMR	- Singlet for the aldehyde proton (~9.8 ppm) Signals for the aromatic protons Quartet and triplet for the ethoxy group (~4.1 and 1.4 ppm, respectively) Singlet for the methoxy group (~3.9 ppm) Signals for the allyl group protons (~5.9, 5.1, and 3.4 ppm).	
¹³ C NMR	- Signal for the aldehyde carbonyl carbon (~191 ppm) Signals for the aromatic carbons (110-160 ppm) Signals for the ethoxy and methoxy carbons Signals for the allyl group carbons.	
IR Spectroscopy	- Strong C=O stretching vibration for the aldehyde (~1690 cm ⁻¹) C-H stretching for the aromatic ring and alkyl groups C-O stretching for the ether linkages.	
Mass Spectrometry	- Molecular ion peak (M+) at m/z = 220.	

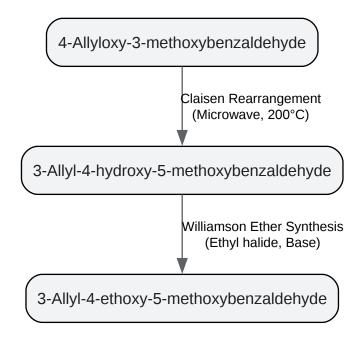
Synthesis and Experimental Protocols

A plausible synthetic route to 3-Allyl-4-ethoxy-5-methoxybenzaldehyde can be extrapolated from procedures for similar compounds, such as the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde and the etherification of vanillin derivatives.[7][8]

Proposed Synthesis Workflow

The synthesis could proceed via a Claisen rearrangement of an allyloxy-substituted benzaldehyde, followed by etherification.





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Caption: Proposed two-step synthesis of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.

Experimental Protocol: Claisen Rearrangement (Adapted)

This protocol is adapted from the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[7]

- Reaction Setup: Dissolve 4-allyloxy-3-methoxybenzaldehyde (1 equivalent) in N-methylpyrrolidone (NMP).
- Microwave Irradiation: Heat the mixture in a microwave reactor at 200°C for 3 hours.
- Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde.



Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is a general method for the etherification of phenols.[8]

- Reaction Setup: Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).
- Base Addition: Add a solution of a base such as potassium hydroxide (KOH) in water.
- Alkylation: Heat the mixture to reflux and slowly add an ethylating agent like ethyl bromide.
- Reaction Monitoring: Continue heating at reflux overnight. Monitor the reaction progress by thin-layer chromatography.
- Workup: Remove the excess ethyl bromide and solvent in vacuo. Partition the residue between water and an organic solvent (e.g., chloroform).
- Purification: Dry the organic layer and evaporate the solvent. Recrystallize the resulting product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-allyl-4-ethoxy-5methoxybenzaldehyde.

Biological Activity and Potential Applications

While no specific biological activities have been reported for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde, the benzaldehyde scaffold and its derivatives are known to possess a wide range of biological properties.[9][10][11][12][13]

Known Activities of Substituted Benzaldehydes

- Antimicrobial and Antifungal Activity: Benzaldehyde and its derivatives have been shown to inhibit the growth of various bacteria and fungi.[11][14]
- Anti-inflammatory and Antioxidant Properties: Certain substituted benzaldehydes exhibit antiinflammatory and antioxidant effects.[11]
- Anticancer Activity: Some benzimidazole derivatives synthesized from substituted benzaldehydes have shown potential as anticancer agents.[10]

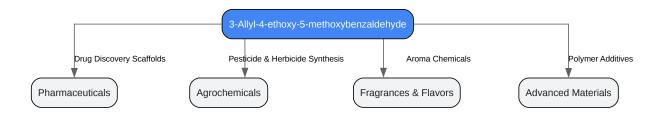


 Enzyme Inhibition: Benzimidazole-based derivatives of substituted benzaldehydes have been investigated as inhibitors for diseases like Alzheimer's.[10]

The unique combination of allyl, ethoxy, and methoxy groups on the benzaldehyde ring of the title compound makes it an interesting candidate for further investigation into these and other biological activities.

Potential Applications as a Synthetic Intermediate

Given its functional groups, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a versatile intermediate for organic synthesis.



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Caption: Potential applications of 3-Allyl-4-ethoxy-5-methoxybenzaldehyde as a synthetic intermediate.

Safety and Handling

Specific safety data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde is not available. However, based on related compounds like 3-allyl-4-hydroxy-5-methoxy-benzaldehyde and 3-ethoxy-4-methoxybenzaldehyde, the following GHS hazard statements may apply[2][15]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.



Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

3-Allyl-4-ethoxy-5-methoxybenzaldehyde is a compound with potential for a variety of applications, particularly as a synthetic intermediate. While direct experimental data is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of structurally similar molecules. Further research is necessary to fully elucidate the chemical and biological properties of this compound.

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